molecular formula C11H18O3 B13878442 Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate

Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate

Cat. No.: B13878442
M. Wt: 198.26 g/mol
InChI Key: VUHOIFXURXHSOO-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cycloheptanone, featuring a methyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2,2-dimethyl-4-oxocycloheptanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2,2-dimethyl-4-oxocycloheptanecarboxylic acid.

    Reduction: Formation of 2,2-dimethyl-4-hydroxycycloheptane-1-carboxylate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate involves its interaction with specific molecular targets. The ketone and ester functional groups allow it to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-1-cycloheptanecarboxylate: Similar structure but lacks the 2,2-dimethyl substitution.

    Methyl 2-oxo-1-cyclopentanecarboxylate: A smaller ring structure with similar functional groups.

    Methyl 2-oxo-1-cyclohexanecarboxylate: A six-membered ring analog.

Uniqueness

Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate is unique due to its seven-membered ring structure with two methyl groups at the 2-position, which can influence its reactivity and interactions compared to its analogs.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-11(2)7-8(12)5-4-6-9(11)10(13)14-3/h9H,4-7H2,1-3H3

InChI Key

VUHOIFXURXHSOO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CCCC1C(=O)OC)C

Origin of Product

United States

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